tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a synthetic organic compound, characterized by a unique oxazolidine ring structure. This compound is notable for its incorporation of both a bromopropyl group and a tert-butyl ester, which contribute to its unique reactivity and utility in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes
The synthesis of tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multi-step organic reactions. A common approach starts with the preparation of the 2,2-dimethyl-1,3-oxazolidine ring, followed by functionalization with a bromopropyl group. Esterification with tert-butyl alcohol completes the process.
Reaction Conditions
A key step involves the reaction of 2,2-dimethyl-1,3-oxazolidine with 3-bromopropyl bromide under basic conditions, such as using potassium carbonate in anhydrous acetonitrile. The resultant intermediate can then be esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
While specific industrial methods can vary, they often employ scalable batch or continuous flow processes with optimized reaction times and temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes several types of organic reactions, such as:
Substitution reactions: The bromopropyl group is reactive and can undergo nucleophilic substitution to introduce various functional groups.
Oxidation and reduction: The oxazolidine ring can be involved in oxidation-reduction processes.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as azides, amines, or thiols for substitution reactions.
Oxidizing agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing agents: Such as lithium aluminum hydride for reduction.
Acidic/basic hydrolysis: Using hydrochloric acid or sodium hydroxide for ester hydrolysis.
Major Products Formed
Substitution reactions can yield a variety of functionalized products.
Oxidation can lead to carbonyl derivatives, while reduction typically yields alcohols or amines.
Hydrolysis leads to the carboxylic acid form of the compound.
Scientific Research Applications
Chemistry
This compound is valuable in synthetic chemistry as a building block for more complex molecules, especially in the design of chiral auxiliaries and catalysts.
Biology and Medicine
Pharmaceutical intermediates: Used in the synthesis of drugs and active pharmaceutical ingredients (APIs) due to its reactivity and functional group compatibility.
Chiral synthesis: Helps in the production of enantiomerically pure compounds, which is crucial for drug efficacy and safety.
Industry
Material science:
Agrochemicals: Functions as an intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The compound's effects are largely determined by its reactivity and the specific functional groups involved. For example, the bromopropyl group can facilitate nucleophilic substitution, while the oxazolidine ring can engage in various ring-opening reactions. These interactions target specific molecular pathways, depending on the application, such as in pharmaceutical synthesis where it might act as an intermediate or a catalyst precursor.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Isomeric form with similar reactivity but different stereochemistry.
Tert-butyl (4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Similar structure with a different length of the brominated carbon chain.
Ethyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Contains an ethyl ester instead of tert-butyl.
Uniqueness
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate stands out due to its specific stereochemistry, which can significantly influence the outcome of its reactions, making it particularly valuable in asymmetric synthesis and chiral catalysis.
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Properties
CAS No. |
1064623-72-8 |
---|---|
Molecular Formula |
C13H24BrNO3 |
Molecular Weight |
322.2 |
Purity |
95 |
Origin of Product |
United States |
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